molecular formula C23H28O5 B15188753 1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate

1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate

Cat. No.: B15188753
M. Wt: 384.5 g/mol
InChI Key: FGHCANWOGJMAQK-UHFFFAOYSA-N
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Description

1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate is an organic compound with a complex structure It is a derivative of benzene-1,2-dicarboxylate, featuring two distinct substituents: a 5-methylhexyl group and a 2-phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate typically involves esterification reactions. The starting materials include benzene-1,2-dicarboxylic acid, 5-methylhexanol, and 2-phenoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty polymers and resins.

Mechanism of Action

The mechanism of action of 1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The phenoxyethyl group can interact with biological membranes, altering their permeability. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

  • 1-O-(5-methylhexyl) benzene-1,2-dicarboxylate
  • 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate
  • 1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,3-dicarboxylate

Uniqueness: 1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate is unique due to the presence of both the 5-methylhexyl and 2-phenoxyethyl groups. This dual substitution pattern imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs.

Properties

Molecular Formula

C23H28O5

Molecular Weight

384.5 g/mol

IUPAC Name

1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C23H28O5/c1-18(2)10-8-9-15-27-22(24)20-13-6-7-14-21(20)23(25)28-17-16-26-19-11-4-3-5-12-19/h3-7,11-14,18H,8-10,15-17H2,1-2H3

InChI Key

FGHCANWOGJMAQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)OCCOC2=CC=CC=C2

Origin of Product

United States

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